Chemical and physical properties of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol
Chemical and physical properties of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol
An In-Depth Technical Guide to the Chemical and Physical Properties of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol
Executive Summary
1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry and drug discovery. Structurally, it integrates a piperidin-4-ol moiety—which imparts favorable physicochemical properties such as improved aqueous solubility and hydrogen-bonding capabilities—with a 5-iodopyrimidine core. This specific halogenated heterocycle serves as a robust, highly reactive handle for transition-metal-catalyzed cross-coupling reactions. As a Senior Application Scientist, I have designed this guide to provide researchers with a rigorous mechanistic understanding of its properties, a self-validating synthesis protocol, and its downstream applications in synthesizing complex pharmacological agents like PROTAC linkers and targeted kinase inhibitors.
Chemical Identity and Physical Properties
Understanding the fundamental properties of this intermediate is critical for predicting its behavior in complex synthetic workflows. The basicity of the piperidine nitrogen is significantly attenuated due to its conjugation with the electron-deficient pyrimidine ring, rendering the molecule less basic than a free piperidine. Meanwhile, the hydroxyl group provides an orthogonal handle for further functionalization (e.g., esterification, Mitsunobu reactions).
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol | [1] |
| CAS Registry Number | 1481457-79-7 | [1] |
| Molecular Formula | C9H12IN3O | [1] |
| Molecular Weight | 305.12 g/mol | [1] |
| MDL Number | MFCD21648841 | [1] |
| Structural Class | Halogenated Pyrimidine / Piperidinol | [2] |
| Hazard Classification | GHS Irritant (Skin, Eyes, Respiratory tract) | [2] |
| Storage Conditions | Cool, dry, well-ventilated place; keep tightly closed | [2] |
Mechanistic Insights: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-5-iodopyrimidine and piperidin-4-ol.
The Causality of Regioselectivity: Electron-deficient pyrimidines are highly susceptible to SNAr[3]. When utilizing a dihalo-pyrimidine or a 4-chloro-5-iodo system, the nucleophile preferentially attacks the C4 position[4]. This regioselectivity is driven by two factors:
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Electronic Activation: The C4 position is highly electrophilic due to the strong inductive and resonance electron-withdrawing effects of the two adjacent ring nitrogens. Furthermore, the iodine at C5 exerts a strong inductive pull (-I effect), further activating the C4 carbon.
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Leaving Group Dynamics: The C-Cl bond at the 4-position is highly polarized and chlorine is an excellent leaving group in SNAr. The iodine at C5 does not undergo SNAr because the C5 position lacks direct resonance stabilization from the ring nitrogens to stabilize the intermediate Meisenheimer complex.
Fig 1: SNAr mechanism for 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol synthesis.
Experimental Protocol: Self-Validating Synthesis Workflow
To ensure reproducibility and high yield, the following protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPC) and mechanistic rationale for every reagent choice.
Reagents Required:
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4-Chloro-5-iodopyrimidine (1.0 eq)
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Piperidin-4-ol (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
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Electrophile Solvation: Dissolve 4-chloro-5-iodopyrimidine in anhydrous DMF under an inert nitrogen atmosphere.
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Causality: Anhydrous conditions are strictly maintained to prevent competitive nucleophilic attack by ambient moisture, which would hydrolyze the C-Cl bond into a non-reactive pyrimidinone derivative.
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Nucleophile Introduction: Add piperidin-4-ol in a single portion, followed by the dropwise addition of DIPEA at 0 °C.
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Causality: DIPEA acts as a non-nucleophilic proton sponge. Its steric bulk prevents it from competing with piperidin-4-ol for the electrophilic C4 site, while it efficiently neutralizes the HCl byproduct. This prevents the protonation of piperidin-4-ol, ensuring it remains in its active, nucleophilic state.
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Thermal Activation & IPC: Warm the reaction mixture to 60 °C and stir for 2–4 hours.
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Self-Validation Checkpoint 1 (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is deemed self-validated for downstream processing only when the starting material peak (m/z ~240) integrates to <1% relative to the product peak (m/z 306 [M+H]+).
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Quench and Liquid-Liquid Extraction: Cool the mixture to room temperature and quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).
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Causality: The repetitive 5% LiCl wash is a highly specific technique for partitioning residual DMF out of the organic phase into the aqueous phase, preventing solvent contamination that disrupts crystallization.
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Isolation & Structural Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).
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Self-Validation Checkpoint 2 (NMR): Perform ¹H-NMR (DMSO-d₆). The successful formation of the C-N bond is confirmed by the disappearance of the piperidine N-H broad singlet and the presence of two distinct, highly deshielded pyrimidine aromatic protons (singlets at ~8.5 and ~8.8 ppm).
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Downstream Applications in Drug Development
The strategic placement of the iodine atom at the C5 position transforms this molecule into an elite precursor for late-stage functionalization. The C-I bond is highly reactive towards oxidative addition by Palladium(0) species, allowing for rapid diversification of the pyrimidine core.
Fig 2: Downstream cross-coupling workflows leveraging the 5-iodo handle.
By exploiting these pathways, medicinal chemists can rapidly generate Structure-Activity Relationship (SAR) libraries, utilizing the piperidin-4-ol group to interact with solvent-exposed regions of target proteins while the functionalized C5 position probes deep hydrophobic binding pockets.
References
- Matrix Scientific. "1-(5-Iodopyrimidin-4-yl)-piperidin-4-ol Product Catalog". 1int.co.uk.
- Matrix Scientific. "SAFETY DATA SHEET: 1-(5-Iodopyrimidin-4-yl)-piperidin-4-ol". 1int.co.uk.
- Organic Letters - ACS Publications. "Regioselective 2-Amination of Polychloropyrimidines". acs.org.
- ChemRxiv. "Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines". chemrxiv.org.
